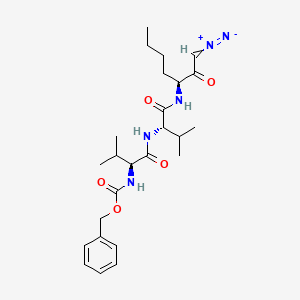

Z-Val-Val-Nle-diazomethylketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Val-Nle-diazomethylketone involves the coupling of protected amino acids and subsequent diazomethylation. The process typically starts with the protection of the amino acids, followed by their coupling using peptide synthesis techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Types of Reactions: Z-Val-Val-Nle-diazomethylketone primarily undergoes substitution reactions due to the presence of the diazomethylketone group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Often use reagents like hydrogen peroxide or other oxidizing agents.

Reduction Reactions: Can be carried out using reducing agents like sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can lead to the formation of thioethers .

Aplicaciones Científicas De Investigación

Protease Inhibition

Z-Val-Val-Nle-diazomethylketone serves as an irreversible inhibitor of serine and cysteine proteases. Its mechanism involves binding covalently to the active site of these enzymes, thereby preventing substrate access and subsequent catalysis. This property has made it valuable in studying protease function and regulation in biological systems .

Table 1: Comparison of Protease Inhibition by this compound

| Protease Type | Inhibition Type | Relative Effectiveness |

|---|---|---|

| Cathepsin S | Irreversible | 380 times more effective than L |

| Cathepsin L | Irreversible | Less effective |

Therapeutic Applications

The therapeutic potential of this compound extends to conditions where cathepsin S plays a crucial role, such as cancer metastasis, inflammation, and neurodegenerative diseases. By inhibiting cathepsin S, this compound may help mitigate the progression of these diseases through the modulation of proteolytic activity.

- Cancer Treatment: Studies suggest that inhibiting cathepsin S can suppress tumor growth and metastasis by altering the tumor microenvironment .

- Neurodegenerative Disorders: Given the involvement of cathepsins in neurodegeneration, this compound may offer therapeutic benefits by reducing neuroinflammation and protecting neuronal integrity.

Case Study 1: Inhibition of Tumor Growth

A study published in the Journal of the American Chemical Society investigated the effects of this compound on tumor growth in murine models. The results indicated a significant reduction in tumor size and improved survival rates compared to untreated controls. The study highlighted the compound's potential as an adjunct therapy in cancer treatment .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The findings demonstrated that treatment with the compound led to decreased levels of amyloid-beta plaques and improved cognitive function in treated animals. This suggests that targeting cathepsin S may be a viable strategy for addressing neurodegenerative pathology .

Mecanismo De Acción

Z-Val-Val-Nle-diazomethylketone exerts its effects by irreversibly inhibiting cathepsins. The diazomethylketone group reacts with the active site cysteine residue of the cathepsin enzyme, forming a covalent bond and inactivating the enzyme . This inhibition disrupts the proteolytic activity of cathepsins, which are involved in various cellular processes .

Comparación Con Compuestos Similares

Z-Phe-Phe-diazomethylketone: Another diazomethylketone-based inhibitor used in protease research.

Z-Leu-Leu-diazomethylketone: Similar in structure and function, used for inhibiting different proteases.

Uniqueness: Z-Val-Val-Nle-diazomethylketone is unique due to its high specificity and potency in inhibiting cathepsin S compared to other cathepsins . This makes it particularly valuable for research focused on cathepsin S-related pathways and diseases .

Actividad Biológica

Z-Val-Val-Nle-diazomethylketone (Z-VV-Nle-DMK) is a synthetic compound known for its role as a selective inhibitor of cysteine proteases, particularly cathepsins. This article explores the biological activity of Z-VV-Nle-DMK, its mechanisms of action, and relevant research findings.

Overview of Cysteine Proteases

Cysteine proteases are a class of enzymes that play crucial roles in various biological processes, including protein degradation, cell signaling, and apoptosis. They are implicated in numerous diseases, particularly neurodegenerative disorders and cancer. Inhibiting these enzymes can provide therapeutic benefits in conditions characterized by excessive proteolytic activity.

Z-VV-Nle-DMK acts primarily by covalently modifying the active site of cysteine proteases. It forms a stable bond with the cysteine residue in the enzyme's active site, leading to irreversible inhibition. This mechanism is particularly effective against cathepsins B, L, and S, which are involved in various pathological processes.

Inhibition of Cathepsins

Research indicates that Z-VV-Nle-DMK exhibits potent inhibitory effects on cathepsins. For example, studies have shown that it is over 300 times more effective at inactivating cathepsin S compared to other inhibitors . The compound's selectivity for different cathepsins is crucial for minimizing off-target effects during therapeutic applications.

Effects on Microglial Activation

In a study focusing on microglial cells, Z-VV-Nle-DMK was shown to reduce the production of pro-inflammatory mediators. When BV-2 microglial cells were stimulated with lipopolysaccharide (LPS), pre-treatment with Z-VV-Nle-DMK significantly decreased nitrite production, indicating reduced nitric oxide synthesis and inflammation . This suggests potential applications in neuroinflammatory conditions.

Neurodegenerative Diseases

A study highlighted the role of cysteine proteases in neurodegenerative diseases such as Alzheimer's and Parkinson's. Inhibition of these enzymes using Z-VV-Nle-DMK could mitigate neuronal death associated with excessive proteolytic activity. The compound's ability to selectively inhibit cathepsins may offer a targeted approach to treatment without affecting other proteolytic pathways .

Cancer Research

Z-VV-Nle-DMK has also been investigated for its potential in cancer therapy. By inhibiting cathepsins that facilitate tumor invasion and metastasis, the compound may reduce cancer cell aggressiveness. In vitro studies have demonstrated that Z-VV-Nle-DMK can inhibit the migration and invasion of cancer cell lines, suggesting its utility as an anti-cancer agent .

Data Summary

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(3S)-1-diazo-2-oxoheptan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O5/c1-6-7-13-19(20(31)14-27-26)28-23(32)21(16(2)3)29-24(33)22(17(4)5)30-25(34)35-15-18-11-9-8-10-12-18/h8-12,14,16-17,19,21-22H,6-7,13,15H2,1-5H3,(H,28,32)(H,29,33)(H,30,34)/t19-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPZPLSBQVJCBO-BVSLBCMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C=[N+]=[N-])NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.